2,5-Bis(methoxymethyl)pyrrolidine
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Overview
Description
2,5-Bis(methoxymethyl)pyrrolidine is a chiral auxiliary compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is commonly used in organic synthesis due to its ability to induce chirality in various chemical reactions. The compound is characterized by its clear colorless to light yellow liquid appearance and is often utilized in the preparation of enantiomerically pure substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(methoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently methylated to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require strong bases or acids as catalysts.
Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Bis(methoxymethyl)pyrrolidine involves its ability to induce chirality in chemical reactions. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by providing a chiral environment during the reaction. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomers .
Comparison with Similar Compounds
- 2,5-Bis(phenylmethyl)pyrrolidine
- 2,5-Bis(ethoxymethyl)pyrrolidine
- 2,5-Bis(methyl)pyrrolidine
Comparison: Compared to these similar compounds, 2,5-Bis(methoxymethyl)pyrrolidine is unique due to its methoxymethyl groups, which provide distinct steric and electronic properties. These properties enhance its effectiveness as a chiral auxiliary in asymmetric synthesis, making it a preferred choice in many applications .
Properties
IUPAC Name |
2,5-bis(methoxymethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-5-7-3-4-8(9-7)6-11-2/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXYTIYVVNJFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93621-94-4 |
Source
|
Record name | (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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